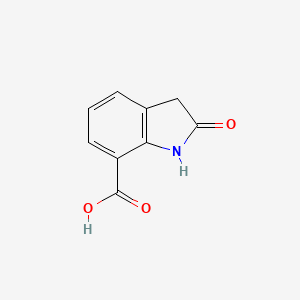

Acide 2-oxoindoline-7-carboxylique

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-Oxoindoline-7-carboxylic acid involves various chemical reactions. For instance, one method involves the use of triethylamine and Boc anhydride added to a stirred solution of (2,4-difluor-ophenyl)methanamine under an Ar atmosphere at 0 °C . Another method involves a solution of Example 59A treated with 10% Pd/C, stirred under hydrogen for 18 hours, filtered through diatomaceous earth with 9:1 dichloromethane/methanol solution rinses.Molecular Structure Analysis

The molecular structure of 2-Oxoindoline-7-carboxylic acid has been analyzed using various techniques such as IR, MS, 1H NMR, and 13C NMR . The compound’s structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

The chemical reactions involving 2-Oxoindoline-7-carboxylic acid are complex and involve multiple steps. For example, one reaction involves the formation of a solid that is filtered, washed with water, and dried under vacuum to obtain 2-oxoindoline-5-carboxylic acid .Physical And Chemical Properties Analysis

2-Oxoindoline-7-carboxylic acid is a solid at room temperature . It has a molecular weight of 177.16 and a flash point of 222.9 . It has a boiling point of 445°C at 760 mmHg .Applications De Recherche Scientifique

Agents Antitumoraux

Des acétohydrazides à base de 2-oxoindoline ont été conçues et synthétisées en tant qu'agents antitumoraux . Ces composés ont montré une cytotoxicité notable envers trois lignées cellulaires cancéreuses humaines : le cancer du côlon SW620, le cancer de la prostate PC-3 et le cancer du poumon NCI-H23 . En particulier, certains composés ont présenté une cytotoxicité égale ou supérieure à celle du contrôle positif PAC-1, le premier composé activant la procaspase-3 . Le composé le plus puissant était trois à cinq fois plus cytotoxique que le PAC-1 dans les trois lignées cellulaires cancéreuses testées .

Régulation du cycle cellulaire et de l'apoptose

Il a été constaté que les composés à base de 2-oxoindoline affectent le cycle cellulaire et l'apoptose . Les composés représentatifs ont accumulé des cellules U937 en phase S et ont considérablement induit l'apoptose cellulaire tardive . Cela montre le potentiel de ces composés dans la régulation de la croissance et de la mort cellulaire, ce qui est crucial dans le traitement du cancer .

Synthèse Organique

Les acides carboxyliques, y compris l'acide 2-oxoindoline-7-carboxylique, sont des composés organiques polyvalents utilisés en synthèse organique . Ils peuvent être utilisés pour obtenir des petites molécules, des macromolécules, des polymères synthétiques ou naturels . Ils sont très polaires et actifs dans les réactions organiques, telles que la substitution, l'élimination, l'oxydation, le couplage, etc .

Nanotechnologie

Les acides carboxyliques sont utilisés en nanotechnologie comme modificateurs de surface pour favoriser la dispersion et l'incorporation de nanoparticules métalliques ou de nanostructures de carbone . Cela aide à la création de nanomatériaux présentant des propriétés spécifiques pour diverses applications .

Polymères

Dans le domaine des polymères, les acides carboxyliques présentent des applications telles que des monomères, des additifs, des catalyseurs, etc . Ils peuvent être utilisés pour modifier les propriétés des polymères, les rendant plus adaptés à des applications spécifiques .

Domaine médical

Les acides carboxyliques, y compris l'this compound, ont des applications dans le domaine médical . Ils peuvent être utilisés dans le développement de médicaments, de thérapies et d'autres applications médicales .

Safety and Hazards

2-Oxoindoline-7-carboxylic acid is harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Orientations Futures

2-Oxoindoline-7-carboxylic acid and its derivatives have shown potential in the field of medicinal chemistry. For instance, they have displayed potent inhibitory activity against the proliferation of human lung adenocarcinoma epithelial cell line (A549) in MTT assay . They have also been used in the design and synthesis of novel antitumor agents . These findings suggest that 2-Oxoindoline-7-carboxylic acid could serve as a template for further design and development of novel anticancer agents .

Mécanisme D'action

Target of Action

The primary targets of 2-Oxoindoline-7-carboxylic acid are proteins involved in cellular apoptotic pathways, such as BIM, BAX, Bcl-2, p53, RIP, DED, Apo2L, and XIAP . These proteins play a crucial role in regulating cell death, particularly apoptosis or programmed cell death, which is a common and effective approach for anticancer drug development .

Mode of Action

2-Oxoindoline-7-carboxylic acid interacts with its targets by inhibiting the viral RNA dependent RNA-polymerase (RdRp) activity of DENV . This interaction results in notable cytotoxicity toward human cancer cell lines, including colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 .

Biochemical Pathways

The compound affects both extrinsic and intrinsic pathways of the apoptotic machine . Among these, caspase-3, known as the executioner caspase, is one of the key enzymes regulating apoptosis responses . The compound’s interaction with its targets leads to changes in these pathways, ultimately inducing apoptosis and causing the death of cancer cells .

Result of Action

The molecular and cellular effects of 2-Oxoindoline-7-carboxylic acid’s action include notable cytotoxicity toward human cancer cell lines . The compound induces late cellular apoptosis and accumulates cells in the S phase of the cell cycle . These effects contribute to the compound’s potential as an anticancer agent .

Analyse Biochimique

Biochemical Properties

2-Oxoindoline-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with caspase-3, a crucial enzyme in the apoptosis pathway . This interaction promotes the activation of procaspase-3, leading to programmed cell death. Additionally, 2-Oxoindoline-7-carboxylic acid has been found to inhibit certain proteins involved in cell proliferation, making it a potential candidate for anticancer therapies .

Cellular Effects

2-Oxoindoline-7-carboxylic acid exerts notable effects on various cell types and cellular processes. In cancer cells, it induces apoptosis by activating caspase-3 and other apoptotic proteins . This compound also affects cell signaling pathways, such as the RAF/MEK/ERK pathway, which is crucial for cell proliferation and survival . By inhibiting this pathway, 2-Oxoindoline-7-carboxylic acid can reduce cancer cell proliferation and induce cell death. Furthermore, it influences gene expression and cellular metabolism, contributing to its anticancer properties .

Molecular Mechanism

The molecular mechanism of 2-Oxoindoline-7-carboxylic acid involves several key interactions at the molecular level. It binds to caspase-3, promoting its activation and leading to apoptosis . Additionally, it inhibits the RAF/MEK/ERK signaling pathway by blocking the phosphorylation of extracellular signal-regulated kinases (ERK1/2) . This inhibition disrupts the signaling cascade, resulting in reduced cell proliferation and increased apoptosis. The compound also affects gene expression by modulating the activity of transcription factors involved in cell survival and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Oxoindoline-7-carboxylic acid have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods . Its degradation products can influence cellular function, potentially leading to long-term effects on cell viability and proliferation. In vitro studies have shown that prolonged exposure to 2-Oxoindoline-7-carboxylic acid can result in sustained apoptosis and reduced cell proliferation .

Dosage Effects in Animal Models

The effects of 2-Oxoindoline-7-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively induces apoptosis and inhibits tumor growth without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and damage to normal tissues . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

2-Oxoindoline-7-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound also affects metabolic flux and metabolite levels, influencing cellular energy production and biosynthetic processes . These interactions contribute to its overall biological activity and therapeutic potential.

Transport and Distribution

Within cells and tissues, 2-Oxoindoline-7-carboxylic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution within cells can affect its activity and efficacy, with higher concentrations observed in specific cellular compartments . This localization is crucial for its interaction with target proteins and enzymes, influencing its overall biological effects.

Subcellular Localization

The subcellular localization of 2-Oxoindoline-7-carboxylic acid plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it accumulates in the mitochondria, where it interacts with apoptotic proteins to induce cell death . This targeted localization enhances its efficacy and minimizes off-target effects, making it a promising candidate for therapeutic applications.

Propriétés

IUPAC Name |

2-oxo-1,3-dihydroindole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-7-4-5-2-1-3-6(9(12)13)8(5)10-7/h1-3H,4H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDOVZSOSPBZIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)C(=O)O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60600424 | |

| Record name | 2-Oxo-2,3-dihydro-1H-indole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25369-43-1 | |

| Record name | 2-Oxo-2,3-dihydro-1H-indole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

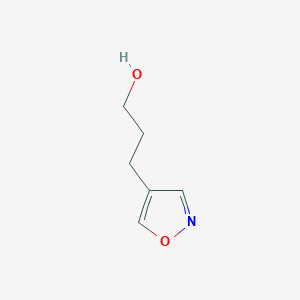

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1357542.png)

![3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1357565.png)

![7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1357574.png)